Apatinib (free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apatinib (free base), also known as Apatinib, is a small-molecule tyrosine kinase inhibitor. It selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. This compound has shown promising results in clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Apatinib (free base) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and crystallization .
Industrial Production Methods
Industrial production of Apatinib (free base) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Apatinib (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Apatinib (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in inhibiting angiogenesis and its potential as an anti-cancer agent.
Medicine: Undergoing clinical trials for the treatment of various cancers, including gastric carcinoma and non-small-cell lung cancer.
Industry: Used in the development of new anti-cancer drugs and therapies
Mechanism of Action
Apatinib (free base) exerts its effects by selectively inhibiting the phosphorylation of VEGFR-2, which is a key regulator of angiogenesis. By blocking this pathway, the compound effectively inhibits the growth and proliferation of cancer cells. The molecular targets include VEGFR-2, c-Kit, and c-Src tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
PTK787/ZK222584 (Valatinib): Another tyrosine kinase inhibitor with similar targets but different efficacy and toxicity profiles.
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases.
Sunitinib: A tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.
Uniqueness
Apatinib (free base) is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic and anti-tumor activities. It has shown superior efficacy in preclinical and clinical studies compared to other similar compounds .
Properties
CAS No. |
1218779-75-9; 811803-05-1 |
---|---|
Molecular Formula |
C25H27N5O4S |
Molecular Weight |
493.58 |
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4) |
InChI Key |
BDGPIQYIFFSTGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.